But-3-enoate
Description
Contextualization of Unsaturated Esters in Chemical Synthesis
Unsaturated esters are pivotal intermediates in organic synthesis, serving as precursors to a diverse range of molecules. scispace.com They are important monomers in the production of resins, finding applications in industries such as aerospace, electronics, and telecommunications. scispace.com The reactivity of the carbon-carbon double bond, coupled with the chemistry of the ester group, allows for a multitude of synthetic manipulations. These include, but are not limited to, addition reactions, cycloadditions, metathesis, and polymerization. mdpi.comresearchgate.net
The position of the double bond relative to the ester functionality dictates the ester's reactivity profile. For instance, α,β-unsaturated esters are widely utilized in polymer applications. researchgate.netrsc.org The development of efficient and green synthetic routes to access these compounds, such as through the condensation of sodium carboxylates with alkenyl halides in water, is an active area of research. scispace.com
Significance of But-3-enoate as a Versatile Chemical Synthon and Monomer Precursor
This compound, the conjugate base of but-3-enoic acid, is an isomer of butenoate where the double bond is located at the 3-position. nih.govnih.gov This specific arrangement of functional groups makes this compound and its corresponding esters valuable synthons and monomer precursors in both organic and polymer chemistry.
Esters of but-3-enoic acid, such as methyl this compound and tert-butyl this compound, are employed in a variety of chemical syntheses. chemicalbook.comchemicalbook.com For example, tert-butyl this compound is a key reagent in the synthesis of complex natural products like (-)-exiguolide, a marine macrolide. chemicalbook.com The versatility of this compound derivatives is further highlighted by their use in multicomponent reactions, such as the synthesis of homoallylic amines. researchgate.net
In polymer chemistry, the terminal double bond of this compound esters makes them suitable for polymerization reactions, leading to the formation of polymers with tailored properties. The ability to incorporate this compound units can influence the mechanical and thermal characteristics of the resulting polymers. Furthermore, derivatives like methyl 2-hydroxythis compound (MVG) are being explored as renewable platform molecules for the synthesis of valuable polyester (B1180765) and polyamide monomers. rsc.org
The following table provides a summary of key this compound derivatives and their molecular formulas.
| Compound Name | Molecular Formula |
| This compound | C4H5O2- |
| But-3-enoic acid | C4H6O2 |
| Methyl this compound | C5H8O2 |
| Ethyl this compound | C6H10O2 |
| tert-Butyl this compound | C8H14O2 |
| 2-Ammoniothis compound | C4H8NO2 |
| Methyl 2-hydroxythis compound | C5H8O3 |
| Methyl 2-oxothis compound | C5H6O3 |
| Methyl 3-methylthis compound | C6H10O2 |
| Triphenylbismuth (B1683265) bis(this compound) | C32H31BiO4 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5O2- |
|---|---|
Molecular Weight |
85.08 g/mol |
IUPAC Name |
but-3-enoate |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6)/p-1 |
InChI Key |
PVEOYINWKBTPIZ-UHFFFAOYSA-M |
SMILES |
C=CCC(=O)[O-] |
Canonical SMILES |
C=CCC(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of But 3 Enoate and Its Substituted Analogues
Direct Esterification Routes: Catalytic and Non-Catalytic Approaches to But-3-enoate Synthesis
Direct esterification represents a fundamental and widely employed method for the synthesis of this compound. This approach involves the reaction of a carboxylic acid with an alcohol and can be facilitated by various catalysts or proceed under non-catalytic conditions.
Acid-Catalyzed Esterification of But-3-enoic Acid
The Fischer-Speier esterification, a classic method, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgchemguide.co.uk This equilibrium-driven process is typically facilitated by strong acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. wikipedia.orglibretexts.org
To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is often used as the solvent. masterorganicchemistry.commasterorganicchemistry.com The removal of water, a byproduct of the reaction, using techniques like Dean-Stark distillation or molecular sieves can also significantly improve the yield of the desired this compound ester. One study demonstrated that while using equimolar amounts of acetic acid and ethanol (B145695) resulted in a 65% yield, a 10-fold excess of alcohol increased the yield to 97%. masterorganicchemistry.com
For the synthesis of this compound, but-3-enoic acid is reacted with the corresponding alcohol under these acidic conditions. For example, the reaction of but-3-enoic acid with methanol, catalyzed by a strong acid, would yield methyl this compound. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield and purity of the final product.
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Catalyst | H₂SO₄, p-TsOH, HCl | Protonates the carbonyl group, increasing electrophilicity. | masterorganicchemistry.commasterorganicchemistry.com |
| Reactant Ratio | Excess alcohol | Shifts equilibrium towards product formation. | masterorganicchemistry.commasterorganicchemistry.com |
| Water Removal | Dean-Stark trap, molecular sieves | Removes byproduct to drive the reaction forward. | |
| Temperature | 60-110 °C | Provides energy to overcome activation barrier. | wikipedia.org |
Transesterification Reactions Utilizing But-3-enol Derivatives
Transesterification is another powerful method for synthesizing this compound esters. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com In the context of this compound synthesis, a readily available ester can be reacted with but-3-en-1-ol to produce the desired this compound.
Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism, where an alkoxide, generated from the alcohol, attacks the carbonyl carbon of the starting ester. masterorganicchemistry.com To favor the desired product, the alcohol corresponding to the desired ester (in this case, but-3-en-1-ol) is often used in large excess as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification follows a similar mechanism to Fischer esterification, involving protonation of the carbonyl oxygen to activate the ester towards nucleophilic attack by the alcohol. masterorganicchemistry.com A synergistic Nickel/Zinc catalytic system has been reported for a formal transesterification of but-3-enyl esters, highlighting the potential for transition metal catalysis in these transformations. nih.gov
Enzymatic Esterification for Selective this compound Production
Enzymatic catalysis offers a highly selective and environmentally benign alternative for the synthesis of esters. Lipases are commonly employed enzymes for esterification and transesterification reactions due to their ability to function in organic solvents and their high enantioselectivity. tandfonline.comtandfonline.com This method is particularly advantageous when dealing with sensitive substrates or when high stereoselectivity is required.
In the context of this compound synthesis, a lipase (B570770) can be used to catalyze the reaction between but-3-enoic acid and an alcohol, or the transesterification of an existing ester with but-3-en-1-ol. The mild reaction conditions associated with enzymatic catalysis, typically room temperature and neutral pH, help to minimize side reactions and preserve the integrity of the double bond in the this compound structure.
For instance, the asymmetric reduction of alkyl 2-oxo-4-arylbut-3-enoates has been achieved using Candida parapsilosis, demonstrating the potential of enzymatic systems in producing chiral this compound derivatives. tandfonline.comtandfonline.com Enoate reductases, another class of enzymes, have also been utilized for the C=C bond reduction in related unsaturated esters, showcasing the versatility of biocatalysis in this field. acs.org
Olefin Metathesis Strategies for this compound Synthesis
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the formation of new carbon-carbon double bonds. This methodology has been successfully applied to the synthesis of this compound and its analogs through various strategies.
Cross-Metathesis Reactions Involving Acrylic Esters and Olefinic Precursors
Cross-metathesis (CM) provides a direct route to but-3-enoates by reacting an acrylic ester with a suitable olefinic precursor. rsc.org This reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, which exhibit excellent functional group tolerance. rsc.orgresearchgate.net
The reaction involves the exchange of alkylidene groups between the two olefinic reactants. For the synthesis of a this compound, an acrylic ester (e.g., methyl acrylate) can be reacted with a terminal olefin. The success and selectivity of the cross-metathesis reaction depend on the relative reactivity of the olefin partners and the choice of catalyst. rsc.org For example, the cross-metathesis of methyl oleate (B1233923) with methyl acrylate (B77674) has been reported, demonstrating the feasibility of this approach with long-chain unsaturated esters. ifpenergiesnouvelles.fr
| Catalyst | Type | Key Features | Reference |
|---|---|---|---|
| Grubbs' Catalysts (1st & 2nd Gen) | Ruthenium-based | High functional group tolerance, versatile for RCM and CM. | organic-chemistry.org |
| Hoveyda-Grubbs' Catalysts | Ruthenium-based | Enhanced stability and selectivity. | rsc.orgresearchgate.net |
| Schrock's Catalysts | Molybdenum-based | High activity, particularly for sterically hindered olefins. |
Ring-Closing Metathesis (RCM) in the Formation of Cyclic this compound Derivatives
Ring-closing metathesis (RCM) is a powerful strategy for the synthesis of cyclic compounds, including cyclic this compound derivatives, often referred to as unsaturated macrolactones. organic-chemistry.org This intramolecular reaction involves the formation of a cyclic alkene from a diene substrate, with the concurrent release of a small volatile alkene like ethylene (B1197577). organic-chemistry.org
The synthesis of macrolactones via RCM has been extensively studied, with the ability to form rings ranging from 5 to 30 members. organic-chemistry.org The E/Z selectivity of the newly formed double bond is often dependent on the ring strain of the product. organic-chemistry.org For example, the RCM of but-3-enyl undec-10-enoate (B1210307) has been shown to produce a 14-membered lactone with high (E)-selectivity. mdpi.com
Theoretical studies have also been conducted to understand the thermodynamics of RCM versus acyclic diene metathesis (ADMET) for a series of R-but-3-enoate esters, providing insights into the factors that favor cyclization. researchgate.netresearchgate.net These studies help in predicting the feasibility of forming cyclic lactones through direct RCM. researchgate.netresearchgate.net
Wittig and Horner-Wadsworth-Emmons Olefination in the Synthesis of this compound Structures
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) olefination, are cornerstone methods for the formation of carbon-carbon double bonds and are instrumental in the synthesis of this compound structures. thieme-connect.com These reactions involve the coupling of a phosphorus-stabilized carbanion with a carbonyl compound.
The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, yielding an alkene and a phosphine (B1218219) oxide. thieme-connect.com A significant advancement came with the HWE reaction, which employs a phosphonate-stabilized carbanion. thieme-connect.comuta.edu This modification offers several advantages over the traditional Wittig reaction. The phosphonate (B1237965) carbanions are generally more nucleophilic than the corresponding phosphonium ylides, allowing them to react efficiently with a broader range of carbonyl compounds, including ketones. uta.eduorganicchemistrydata.org Furthermore, the water-soluble nature of the phosphate (B84403) byproduct simplifies purification. uta.eduorganic-chemistry.org
A key feature of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene. uta.eduorganic-chemistry.org This selectivity is influenced by steric factors during the approach of the phosphonate carbanion to the carbonyl group. organic-chemistry.org However, the stereochemical outcome can be directed towards the (Z)-isomer by modifying the phosphonate reagent, for instance, by using phosphonates with electron-withdrawing groups or by employing specific reaction conditions such as the use of non-coordinating cations. organicchemistrydata.org
The HWE reaction is particularly well-suited for synthesizing but-3-enoates when the phosphonate bears an ester group, which stabilizes the adjacent carbanion. organicchemistrydata.org The general approach involves the reaction of an α-metalated phosphonate ester with an appropriate aldehyde. For example, the reaction of triethyl phosphonoacetate with an aldehyde, in the presence of a base like sodium hydride, is a common route to α,β-unsaturated esters, which can be precursors to or analogues of but-3-enoates.
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Reactivity | Less reactive; primarily with aldehydes | More reactive; reacts with aldehydes and ketones. uta.eduorganicchemistrydata.org |
| Byproduct | Phosphine Oxide (often difficult to remove) | Water-soluble Phosphate. uta.eduorganic-chemistry.org |
| Stereoselectivity | Variable, can produce mixtures of (E/Z)-isomers | Generally high (E)-selectivity. uta.eduorganic-chemistry.org |
Palladium-Catalyzed Carbonylation and Related Coupling Reactions for this compound Formation
Palladium-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of but-3-enoates. These methods often exhibit high efficiency and functional group tolerance.
One prominent strategy is the palladium-catalyzed carbonylation of allylic substrates. researchgate.net This reaction involves the introduction of a carbonyl group (CO) into an organic molecule. For instance, the carbonylation of allylic alcohols in the presence of a palladium catalyst and an alcohol can directly yield β,γ-unsaturated esters, including this compound derivatives. researchgate.net This process is highly atom-economical, with water being the sole byproduct. researchgate.net Mechanistic studies suggest a pathway involving a domino C-O coupling and carbonylation sequence. researchgate.net
The scope of palladium-catalyzed carbonylations is broad, extending to the difunctionalization of unactivated alkenes. nih.gov This involves the simultaneous formation of two new bonds across a double bond, incorporating a carbonyl group. While this has been extensively applied to generate 1,5-dicarbonyl compounds, the underlying principles can be adapted for this compound synthesis. nih.gov
Furthermore, palladium catalysis facilitates various coupling reactions that can lead to this compound structures. For example, the palladium-catalyzed hydrochlorocarbonylation of alkenes can produce acid chlorides, which are versatile intermediates that can be converted to esters. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions for this compound Synthesis
| Reaction Type | Substrates | Catalyst System (Example) | Product Type |
| Carbonylation of Allylic Alcohols | Allylic alcohol, Aliphatic alcohol, CO | PdCl₂ with phosphonium halides. researchgate.net | β,γ-Unsaturated ester |
| Oxidative Dehydrogenative Carbonylation | Enallene, Terminal alkyne, CO | Palladium(II) catalyst. rsc.org | Ynone (can be precursor) |
| Carbonylative Difunctionalization | Unactivated alkene, Enolate, Electrophile, CO | Palladium catalyst. nih.gov | 1,5-Diketone (related structure) |
Chemoenzymatic and Biocatalytic Pathways to this compound and its Analogues
The synergy between chemical synthesis and biocatalysis, known as chemoenzymatic synthesis, offers highly selective and environmentally benign routes to but-3-enoates and their analogues. nih.gov Enzymes, with their inherent chirality and high specificity, can overcome many challenges associated with traditional chemical methods. academie-sciences.fr
Ene-reductases (EREDs) are a class of enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated esters. academie-sciences.frrsc.org This can be a key step in producing chiral butanoate derivatives from this compound precursors. For instance, the enantioselective bioreduction of alkyl 2-oxo-4-arylbut-3-enoates using Candida parapsilosis has been shown to yield the corresponding (S)-2-hydroxy compounds with high enantiomeric excess. researchgate.net
Biocatalytic methods can also be employed for the direct synthesis of this compound-related structures. For example, L-amino acid oxidase from C. adamanteus has been used to catalyze the conversion of L-selenomethionine to α-ketomethylselenobutyrate, a structural analogue of a this compound derivative. mdpi.com The optimization of reaction conditions, such as temperature, can lead to high yields of the desired product. mdpi.com
Chemoenzymatic strategies often involve a combination of enzymatic and chemical steps to build complex molecules. nih.gov For example, a chemical synthesis might be used to create a prochiral this compound substrate, which is then subjected to an enzymatic kinetic resolution or an asymmetric reduction to yield an enantiomerically pure product. researchgate.net This approach has been successfully used in the synthesis of pharmacologically active compounds like (R)-pregabalin and baclofen. researchgate.net
Table 3: Examples of Chemoenzymatic and Biocatalytic Approaches
| Enzyme/Organism | Reaction Type | Substrate Example | Product Example |
| Candida parapsilosis ATCC 7330 | Enantioselective bioreduction | Alkyl 2-oxo-4-arylthis compound | (S)-2-hydroxy-4-arylbutanoate. researchgate.net |
| Ene-reductase (ERED) | Asymmetric reduction | β-Cyanoacrylate ester | Chiral β-cyano ester. nih.gov |
| C. adamanteus L-amino acid oxidase | Oxidative deamination | L-Selenomethionine | α-Ketomethylselenobutyrate. mdpi.com |
| α-Chymotrypsin | Kinetic resolution | 3-Phenyl-4-nitrobutyric acid methyl ester | Enantiopure GABA analogues. researchgate.net |
Advanced Spectroscopic and Mechanistic Characterization of But 3 Enoate Reaction Pathways
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation of But-3-enoate Products
NMR spectroscopy is a cornerstone technique for the analysis of this compound reactions, offering non-invasive, real-time monitoring and comprehensive structural information.
One-dimensional NMR techniques, specifically ¹H and ¹³C NMR, are instrumental in tracking the chemical transformations of the this compound structure. The olefinic protons of the vinyl group in this compound typically appear in the ¹H NMR spectrum between δ 5.6 and 6.2 ppm. vulcanchem.com Any reaction that alters this double bond, such as hydrogenation or addition reactions, will result in the disappearance or shifting of these signals, providing a clear indication of reaction progress. rsc.org Similarly, the protons on the carbon adjacent to the ester oxygen (-OCH₂-) are expected around δ 4.1–4.3 ppm, and their chemical shift is sensitive to changes in the ester group. vulcanchem.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Key resonances include those of the sp² hybridized carbons of the double bond (typically 110-140 ppm) and the carbonyl carbon of the ester group (around 160-180 ppm). libretexts.orgrsc.org Monitoring the changes in the chemical shifts of these carbons allows for the confirmation of transformations at both the olefin and ester functionalities. rsc.org For instance, the reduction of the double bond would lead to the appearance of signals in the alkane region (0-50 ppm). magritek.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moieties
| Functional Group | Atom | Typical Chemical Shift (ppm) |
|---|---|---|
| Olefin | ¹H | 5.6 - 6.2 |
| ¹³C | 110 - 140 | |
| Ester | ¹H (-OCH₂-) | 4.1 - 4.3 |
| ¹³C (C=O) | 160 - 180 |
Note: Chemical shifts are approximate and can vary based on the specific molecular structure and solvent.
For more complex derivatives of this compound, two-dimensional NMR techniques are indispensable for unambiguous structure determination.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within a molecule. In a this compound derivative, COSY would show correlations between the vinyl protons and any adjacent protons, helping to establish the connectivity through the carbon chain. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For a this compound derivative, it would definitively link the olefinic protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons that are separated by two or three bonds. blogspot.comnumberanalytics.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. blogspot.com For instance, an HMBC spectrum could show a correlation between the protons on the carbon adjacent to the ester oxygen and the carbonyl carbon, confirming the ester linkage. It can also help to establish the connectivity between the this compound moiety and other parts of a larger molecule. ceitec.czresearchgate.net More advanced techniques like LR-HSQMBC can even reveal correlations over longer ranges (4-6 bonds). acs.org
One-Dimensional NMR (¹H, ¹³C) in Monitoring Olefinic and Ester Moiety Transformations
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in this compound Reactivity Studies
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in this compound and its reaction products. mt.com
Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to polar functional groups. The C=O stretch of the ester group in this compound derivatives typically appears as a strong absorption band around 1740 cm⁻¹. The C=C stretching vibration of the olefinic group is also observable, although it is generally weaker than the carbonyl stretch. Changes in the position and intensity of these bands can be used to monitor reactions. For example, conjugation or hydrogen bonding can lower the carbonyl stretching frequency. researchgate.net
Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. renishaw.comyoutube.com The C=C double bond in this compound, being relatively non-polar, often gives a strong signal in the Raman spectrum. This makes Raman spectroscopy an excellent tool for studying reactions involving the olefinic moiety. mt.com
Table 2: Key Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl | C=O Stretch | ~1740 |
| Olefin | C=C Stretch | ~1640 |
| =C-H Stretch | >3000 |
Note: Frequencies can vary depending on the molecular environment.
Mass Spectrometry (MS) Techniques for Mechanistic Intermediates and Product Identification in this compound Reactions
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for identifying reaction products and, crucially, for detecting and characterizing transient reaction intermediates. rsc.orgnih.gov By providing molecular weight information, MS can confirm the identity of expected products and help to identify unexpected byproducts. vulcanchem.com
Tandem mass spectrometry (MS/MS) techniques, such as collision-activated dissociation (CAD), can be used to fragment ions, providing structural information about the original molecule. nih.gov This is particularly useful for distinguishing between isomers and for elucidating the structure of unknown compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The detection of proposed but previously unobserved reaction intermediates by MS can provide critical evidence for a particular reaction mechanism. nih.govuvic.ca
Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Reaction Product Isolation in this compound Synthesis
Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the isolation of pure products and the assessment of reaction purity.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is well-suited for the analysis of volatile and thermally stable compounds. mdpi.com It separates compounds based on their boiling points and polarity, and the coupled mass spectrometer provides identification. researchgate.net GC-MS is effective for assessing the purity of this compound esters and for identifying any volatile impurities or byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a versatile technique that can be applied to a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. lcms.cz It separates compounds based on their interactions with a stationary phase and a liquid mobile phase. chromatographyonline.com LC-MS is particularly useful for monitoring the progress of this compound reactions in real-time and for the analysis of complex reaction mixtures. mdpi.comnih.gov High-performance liquid chromatography (HPLC) coupled with MS (HPLC-MS) is a powerful tool for the purification and characterization of this compound derivatives. researchgate.net Preparative HPLC can be used to isolate individual components from a mixture for further analysis, such as by NMR. researchgate.net
X-ray Diffraction Analysis for Solid-State Structure Confirmation of this compound Derivatives
For this compound derivatives that are crystalline solids, X-ray diffraction (XRD) provides definitive proof of their three-dimensional structure. ajchem-a.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths and angles. researchgate.net This technique is the gold standard for solid-state structure confirmation. ajchem-a.commdpi.com For example, XRD analysis of triphenylbismuth (B1683265) bis(this compound) revealed a distorted trigonal-bipyramidal coordination around the bismuth atom. researchgate.net In cases where single crystals are not available, X-ray powder diffraction (XRPD) can be used to analyze the bulk crystalline material. nih.gov The solid-state structure can influence the reactivity of a compound, as demonstrated by the solid-state polymerization of bis(this compound)zinc. rsc.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Triphenylbismuth bis(this compound) |
| Bis(this compound)zinc |
| 2-hydroxypropyl this compound |
| 2-Ethylhexyl this compound |
| Methyl 3,4-dihydroxy-4-methoxy-2-oxo-but-3-enoate |
| (E)-2-hydroxyaryl-2-oxothis compound |
| Diethyl 3,3′-(ethane-1,2-diylbis(azanediyl))(2Z,2′Z)-bis(but-2-enoate) |
| Methyl(Z)-3-((4-fluorophenyl) amino) but-2-enoate |
| Ethyl 2-hydroxy-4-(p-methylphenyl)this compound |
| (3E)-ethyl-4-(thiophene-2-yl)-2-hydroxythis compound |
| (E)-3,7-dimethylocta-2,6-dien-1-yl 2-diazothis compound |
Polymerization Mechanisms and Applications of But 3 Enoate As a Monomer
Radical Polymerization of But-3-enoate: Kinetic and Mechanistic Studies
Radical polymerization is a significant method for converting vinyl monomers into polymers. This section delves into the kinetic and mechanistic aspects of this compound polymerization through radical pathways.
Homopolymerization of this compound via Free Radical Initiation
The homopolymerization of this compound esters, such as methyl this compound, can be initiated by standard free radical initiators. tcichemicals.com The process involves the typical steps of initiation, propagation, and termination characteristic of radical polymerization. frontiersin.org The kinetics of such polymerizations can be influenced by factors like monomer concentration, initiator concentration, and temperature. For instance, in a study involving the radical polymerization of vinyl acetate (B1210297), a structurally related vinyl monomer, the molecular weight of the resulting polymer was found to be dependent on the initial reaction conditions. researchgate.net
Kinetic models have been developed to describe the free radical copolymerization of various acrylate (B77674) monomers, which can provide insights into the homopolymerization of this compound. mdpi.com These models often account for side reactions like backbiting, which can influence the final polymer architecture. mdpi.com The rate of polymerization and the molecular weight of the resulting poly(this compound) are key parameters studied to understand the reaction mechanism.
Copolymerization of this compound with Vinyl and Acrylic Monomers
This compound can be copolymerized with a variety of vinyl and acrylic monomers to tailor the properties of the resulting polymers. google.com The determination of monomer reactivity ratios is crucial for understanding the composition of the resulting copolymer. nih.govescholarship.org Reactivity ratios indicate the relative tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer. 213.55.90
For example, in the radical copolymerization of different monomer pairs, the reactivity ratios determine whether the resulting copolymer has a random, alternating, or blocky structure. researchgate.net Methods for determining these ratios often involve conducting copolymerizations at low monomer conversions and analyzing the resulting copolymer composition. nih.gov The Q-e scheme is a common framework used to predict monomer reactivity ratios in free radical copolymerizations. researchgate.net The copolymerization of this compound with monomers like styrene (B11656), methyl methacrylate (B99206), and various acrylates can lead to materials with a wide range of properties. nih.govresearchgate.net
Table 1: Monomer Reactivity Ratios for Selected Copolymer Systems
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Behavior |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Statistical/Alternating Tendency |
| N-Vinylpyrrolidone | 4-Iodoethyl Methacrylate | 4.3 x 10⁻³ | 3.95 | --- |
| PFA | BnVE | 0.174 | 6600 | --- |
Controlled Radical Polymerization (CRP) of this compound: ATRP, RAFT, NMP
Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, polydispersity, and architecture. These methods are applicable to a wide range of monomers, including those with functional groups. mdpi.com
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that has been used for the polymerization of methacrylate monomers. chemrestech.comchemrestech.com A typical ATRP system consists of an initiator (an alkyl halide), a transition metal complex (e.g., a copper halide), and a ligand. cmu.edu The polymerization of but-3-en-1-yl methacrylate, a derivative of this compound, has been successfully achieved using a CuBr/Bipyridine catalyst system, yielding a well-controlled polymer with low polydispersity. chemrestech.comchemrestech.com The kinetics of ATRP are characterized by a linear increase in molecular weight with monomer conversion and a first-order dependence of the rate of polymerization on monomer concentration. chemrestech.com
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. sigmaaldrich.com RAFT is compatible with a broad range of monomers and reaction conditions. sigmaaldrich.com The choice of the RAFT agent is critical for achieving good control over the polymerization of a specific monomer. While direct RAFT polymerization of this compound is not detailed in the provided results, the technique has been successfully applied to other vinyl monomers, suggesting its potential applicability. researchgate.netnih.gov
Nitroxide-Mediated Polymerization (NMP) is a CRP method that employs a stable nitroxide radical to control the polymerization. While not explicitly detailed for this compound in the search results, NMP is a well-established technique for the controlled polymerization of various vinyl monomers.
Anionic Polymerization of this compound and its Derivatives
Anionic polymerization is a chain-growth polymerization that proceeds via an active anionic center. semanticscholar.org This method is particularly effective for monomers with electron-withdrawing groups. researchgate.net While monomers with polar substituents like carbonyl groups can sometimes undergo side reactions, anionic polymerization can be controlled under specific conditions. semanticscholar.org
The anionic polymerization of monomers like styrene and dienes is well-established and can produce polymers with well-defined structures and narrow molecular weight distributions. uni-bayreuth.de Alkyllithium compounds are common initiators for such polymerizations. acs.org The living nature of many anionic polymerizations allows for the synthesis of block copolymers and other complex architectures. researchgate.net Although direct studies on the anionic polymerization of this compound are not prevalent in the provided search results, the polymerization of related monomers like methacrylates has been extensively studied. uliege.be The success of these polymerizations often depends on the choice of initiator, solvent, and temperature to minimize side reactions.
Cationic Polymerization Pathways Involving this compound
Cationic polymerization proceeds through a propagating carbocationic active center. pearson.com This method is typically suited for monomers with electron-donating substituents that can stabilize the positive charge. While less common for monomers like this compound, which contains an electron-withdrawing ester group, cationic polymerization has been explored for various vinyl monomers. google.comgoogle.comacs.org The initiation of cationic polymerization often involves strong protic acids or Lewis acids. acs.org
The control over cationic polymerization can be challenging due to side reactions like chain transfer and termination. However, recent advances have led to more controlled cationic polymerization systems. For instance, the cationic polymerization of vinyl ethers can be well-controlled under specific conditions. acs.org The copolymerization of certain non-homopolymerizable vinyl monomers has been achieved through cationic pathways. rsc.org While direct evidence for the cationic homopolymerization of this compound is limited, its involvement in cationic copolymerization systems is a possibility. google.com
Coordination Polymerization of this compound
Coordination polymerization, often utilizing Ziegler-Natta or other transition metal catalysts, allows for a high degree of control over polymer stereochemistry and linearity. open.eduuomosul.edu.iq This method involves the coordination of the monomer to the metal center of the catalyst prior to insertion into the growing polymer chain. open.edu
While coordination polymerization is most famously used for olefins like ethylene (B1197577) and propylene, it has been extended to polar vinyl monomers. mdpi.com The copolymerization of ethylene with various polar vinyl monomers has been achieved using late-transition metal catalysts. researchgate.net For example, palladium-phosphine-sulfonate complexes have been shown to catalyze the insertion copolymerization of ethylene with monomers like ethyl-2-cyanoacrylate. researchgate.net The ability of these catalysts to tolerate polar functional groups opens up the possibility of copolymerizing this compound with olefins. The mechanism involves the monomer coordinating to the catalyst's active site, followed by insertion into the polymer chain. uomosul.edu.iq The properties of the resulting copolymers can be tuned by adjusting reaction parameters and catalyst structure. mdpi.comkyoto-u.ac.jp
Ring-Opening Metathesis Polymerization (ROMP) of Cyclic this compound Derivatives
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with controlled molecular weights and low dispersity, driven by the release of ring strain in cyclic olefin monomers. rsc.org While this compound itself is an acyclic monomer, its structural motifs can be incorporated into cyclic structures, which can then serve as monomers for ROMP. The polymerization of these cyclic derivatives, such as lactones or functionalized cyclobutenes containing the this compound ester moiety, is an area of significant research.
The polymerization is typically initiated by well-defined transition metal catalysts, most notably ruthenium-based Grubbs catalysts (first, second, and third generation), which are known for their high functional group tolerance. nih.govnih.gov The propensity of a this compound derivative to form a cyclic monomer, such as a macrocyclic lactone, can be predicted by computational studies of ring-chain equilibria. These studies evaluate the thermodynamics of ring-closing metathesis (RCM) versus acyclic diene metathesis (ADMET), with factors like the length of an alkyl chain on the ester determining whether direct cyclization is favored. researchgate.net For large, low-strain macrocycles, the polymerization proceeds via an entropically driven ring-opening metathesis polymerization (ED-ROMP) mechanism. researchgate.net
However, not all cyclic this compound derivatives readily undergo homopolymerization. For instance, some 1-cyclobutenecarboxylic acid esters have been shown to undergo a single ring-opening event with a Grubbs catalyst to form an enoic carbene that is incapable of further reaction with the monomer, thus preventing polymerization. nih.gov In such cases, these monomers can be copolymerized with other strained cyclic olefins. rsc.org A creative approach involves alternating ROMP (AROMP), where a cyclic monomer that does not homopolymerize, or does so very slowly, is combined with another cyclic olefin to create perfectly alternating copolymers. nih.gov This strategy allows for the precise installation of the ester functionality from the this compound derivative into the polymer backbone. nih.gov
The table below summarizes research findings on the ROMP of various cyclic monomers containing this compound-related structures.
| Cyclic Monomer Type | Catalyst Used | Polymerization Behavior | Resulting Polymer Structure | Reference(s) |
| Macrocyclic Lactones (from RCM of this compound esters) | Grubbs' Second Generation Catalyst | Entropically-Driven ROMP (ED-ROMP) | Linear Polyester (B1180765) | researchgate.net |
| 1-Cyclobutenecarboxylic Acid Esters | Grubbs' Third Generation Catalyst | Undergoes single Ring-Opening Metathesis (ROM), but not polymerization (ROMP) | Forms an enoic carbene; no polymer obtained | nih.gov |
| Large-Ring Lactones (7-10 atoms) | Grubbs' Third Generation Catalyst | Alternating ROMP with bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide | Perfectly alternating copolymers with ester functionality in the backbone | nih.gov |
| Oxanorbornene Derivatives | Grubbs' Third Generation Catalyst | Isomer-dependent; exo-isomers homopolymerize, while endo-isomers undergo single molecular addition. | Homopolymers (from pure exo-isomers) or alternating copolymers (from exo/endo mixtures with cycloalkenes) | rsc.org |
Post-Polymerization Modification Strategies for this compound-Derived Polymers
Post-polymerization modification (PPM) is a versatile strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. utexas.edu Polymers derived from this compound, either through direct polymerization methods that preserve the pendant vinyl group or through ROMP of a corresponding cyclic derivative, are excellent candidates for PPM. The pendant alkene functionality serves as a reactive handle for a wide array of chemical transformations.
This approach allows for the creation of a library of functional materials from a single, well-defined parent polymer, ensuring that variations in properties are due to the appended functional groups and not differences in polymer chain length or architecture. nih.gov A variety of robust and efficient chemical reactions can be employed to modify the pendant double bonds in poly(this compound).
Key PPM strategies applicable to this compound-derived polymers include:
Thiol-Ene Reactions: The radical-mediated or photo-initiated addition of thiols across the pendant double bond is a highly efficient "click" reaction. This method allows for the introduction of a wide range of functionalities, as numerous thiols are commercially available or readily synthesized.
Michael Additions: The double bond in the this compound side chain, being adjacent to the carbonyl group, can act as a Michael acceptor. This allows for the conjugate addition of nucleophiles like primary and secondary amines or 1,3-dicarbonyl compounds, providing a pathway to functionalized polyesters. researchgate.net
Hydrosilylation: The addition of a silicon-hydride bond across the alkene, typically catalyzed by a platinum complex, can be used to introduce silane (B1218182) or siloxane functionalities into the polymer side chains. acs.org
Wittig Reactions: While less common for modifying simple alkenes, related strategies can be employed. For instance, polymers containing an α-bromo ester can be converted to a phosphonium (B103445) salt and subsequently a polymeric ylide. This ylide can then react with aldehydes to form new C=C bonds, such as in the synthesis of polymeric cinnamate (B1238496) esters. mdpi.com
Epoxidation and Ring-Opening: The pendant double bond can be epoxidized, followed by ring-opening reactions with various nucleophiles (e.g., amines, azides, thiols) to introduce diverse functional groups.
The table below outlines several prominent post-polymerization modification strategies.
| Modification Strategy | Reagents | Functional Group Target | Resulting Functionality | Reference(s) |
| Thiol-Ene "Click" Reaction | Thiols, Photoinitiator | Pendant Alkene | Thioether Linkage | rsc.org |
| Michael Addition | Amines, 1,3-Dicarbonyls | α,β-Unsaturated Carbonyl | Amine or Carbon-functionalized side chains | researchgate.net |
| Hydrosilylation | Hydrosilanes, Platinum Catalyst | Pendant Alkene | Silyl Ethers | acs.org |
| Wittig Reaction (on derivative) | Triphenylphosphine, Base, Aldehyde | α-Halo Ester (Polymer Precursor) | Cinnamate Esters | mdpi.com |
| C-H Functionalization | Ruthenium Catalyst, Oxidant | C-H bonds along polymer backbone | Ester groups (e.g., Poly(ethylene glycol-co-glycolic acid) from PEG) | utexas.edu |
Reactivity and Derivatization of But 3 Enoate: Advanced Organic Transformations
Electrophilic Addition Reactions to the But-3-enoate Olefinic Moiety
The carbon-carbon double bond in this compound is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This reactivity allows for the introduction of a variety of functional groups at the 3- and 4-positions.
Halogenation and Hydrohalogenation Reactions
The addition of halogens (halogenation) and hydrogen halides (hydrohalogenation) to the olefinic moiety of this compound and its derivatives proceeds via electrophilic attack on the double bond. libretexts.org In hydrohalogenation, the reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C4), and the halide attaches to the more substituted carbon (C3), proceeding through a carbocation intermediate. savemyexams.com The reaction with hydrogen halides like HBr and HCl is common. libretexts.org
Similarly, halogenation with agents like chlorine (Cl2) or bromine (Br2) can occur, often in an acidic solution. libretexts.org For instance, a process for preparing 2-(oxoazetidinyl)-3-chloromethyl-3-butenoate involves a halogenation step. google.com The reaction mechanism for the halogenation of alkenes often involves the formation of a cyclic halonium ion intermediate.
Table 1: Examples of Halogenation and Hydrohalogenation Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
| Alkene | HBr | Alkyl Halide | Hydrobromination |
| Alkene | Cl2, Acetic Acid | Dichloroalkane | Chlorination |
| 2-(oxoazetidinyl)-3-methyl-3-butenoate | Cl2 or R4OCl | 2-(oxoazetidinyl)-3-chloromethyl-3-butenoate | Halogenation |
Hydration and Oxymercuration-Demercuration Pathways
Hydration of the this compound double bond can be achieved through acid-catalyzed addition of water. This reaction typically follows Markovnikov's rule, leading to the formation of a hydroxyl group on the more substituted carbon. leah4sci.comlibretexts.org The process involves the formation of a carbocation intermediate, which can be susceptible to rearrangements. leah4sci.com
A more controlled method for Markovnikov hydration that avoids carbocation rearrangements is the oxymercuration-demercuration pathway. youtube.commasterorganicchemistry.com This two-step process involves the reaction of the alkene with mercury(II) acetate (B1210297) in aqueous solution, followed by reduction with sodium borohydride (B1222165). masterorganicchemistry.comvedantu.com The reaction proceeds through a cyclic mercurinium ion intermediate, which is then attacked by water at the more substituted carbon. vedantu.com The final demercuration step replaces the mercury-containing group with a hydrogen atom. youtube.com
Table 2: Comparison of Hydration Methods for Alkenes
| Method | Reagents | Regioselectivity | Stereochemistry | Rearrangements |
| Acid-Catalyzed Hydration | H2SO4, H2O | Markovnikov | Not specific | Possible |
| Oxymercuration-Demercuration | 1. Hg(OAc)2, H2O 2. NaBH4 | Markovnikov | Anti-addition | No |
Epoxidation and Dihydroxylation of the Double Bond
The double bond of this compound derivatives can be converted into an epoxide, a three-membered cyclic ether. This transformation is typically achieved using peroxy acids, such as m-chloroperbenzoic acid (mCPBA). Stereospecific epoxidation can also be achieved using catalysts like vanadium acetoacetonate with t-butyl hydroperoxide, which can lead to the preferential formation of one diastereomer. journals.co.za
Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be performed using reagents like osmium tetroxide (OsO4). This reaction typically results in syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond.
Table 3: Selected Epoxidation and Dihydroxylation Reactions
| Substrate | Reagent(s) | Product | Key Feature |
| Butyl (3E)-hex-3-enoate | mCPBA | Butyl 3,4-epoxyhexanoate | Epoxidation |
| Butyl (3E)-hex-3-enoate | OsO4 | Vicinal diol | Dihydroxylation |
| Ethyl (2R)-3-bromomethyl-2-(t-butyldimethylsilyloxy)-2-methyl-but-3-enoate derivative | Vanadium acetoacetonate, t-butyl hydroperoxide | erythro diastereomer of the epoxide | Stereospecific epoxidation |
Nucleophilic Addition and Conjugate Addition Reactions (Michael Additions) Involving this compound
While the double bond of this compound is electron-rich, the presence of the electron-withdrawing carboxylate group can make the β-carbon susceptible to attack by nucleophiles in a conjugate or Michael addition reaction, particularly in α,β-unsaturated derivatives. masterorganicchemistry.comwikipedia.org In the case of this compound itself, direct nucleophilic addition to the double bond is less common. However, its enolate, formed by deprotonation at the α-carbon (C2), is a potent nucleophile. masterorganicchemistry.comlibretexts.org
Enolates derived from this compound can participate in Michael additions, attacking the β-carbon of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org This reaction is a powerful tool for carbon-carbon bond formation, leading to 1,5-dicarbonyl compounds. wikipedia.orglibretexts.org The reaction proceeds in three main steps: formation of the enolate, conjugate addition to the Michael acceptor, and subsequent protonation. masterorganicchemistry.com A variety of Michael acceptors can be used, including α,β-unsaturated ketones, esters, and nitriles. libretexts.org
Furthermore, this compound derivatives can themselves act as Michael acceptors if they are appropriately substituted to create an α,β-unsaturated system. For instance, (E)-methyl-2-oxo-4-phenylthis compound can act as a Michael acceptor. sioc.ac.cn
Cycloaddition Reactions of this compound: Diels-Alder and Hetero-Diels-Alder
This compound and its derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. koyauniversity.orgkoyauniversity.org this compound can act as the dienophile in these reactions. For example, methyl 2-oxothis compound, derived from the oxidation of methyl vinyl glycolate, has been shown to react with 1,3-dienes in Diels-Alder reactions to produce functionalized cyclohexene (B86901) products. researchgate.net
The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. rsc.org this compound derivatives, such as ethyl (E)-2-oxo-4-phenylthis compound, can act as heterodienes in reactions with enol ethers, catalyzed by chiral organocopper complexes, to yield dihydropyran derivatives. nih.gov Interestingly, methyl 2-oxothis compound can also undergo a hetero-Diels-Alder dimerization at room temperature. researchgate.net
Table 4: Examples of Diels-Alder and Hetero-Diels-Alder Reactions
| Diene/Heterodiene | Dienophile | Product Type | Reaction Type |
| 1,3-Diene | Methyl 2-oxothis compound | Functionalized cyclohexene | Diels-Alder |
| Ethyl (E)-2-oxo-4-phenylthis compound | Enol ether | Dihydropyran derivative | Hetero-Diels-Alder |
| Methyl 2-oxothis compound | Methyl 2-oxothis compound | Dimer | Hetero-Diels-Alder |
Cross-Coupling Reactions at the Olefinic or Ester Position of this compound
Palladium-catalyzed cross-coupling reactions are a powerful method for forming carbon-carbon and carbon-heteroatom bonds. This compound derivatives can be utilized in such reactions. For example, 3-iodobut-3-enoic acid can undergo palladium-catalyzed cross-coupling with organozinc or organotin compounds to yield 3-substituted but-3-enoic acids. researchgate.netthieme-connect.comacs.org These reactions are typically carried out under mild conditions using a palladium catalyst such as PdCl2(MeCN)2 in a solvent like DMF. researchgate.netthieme-connect.comacs.org
Furthermore, the ester group can be modified to participate in cross-coupling reactions. For instance, enol tosylates derived from but-2-enoates can undergo stereoretentive Negishi or Sonogashira cross-coupling reactions. tcichemicals.com While this example is for a but-2-enoate, it highlights the potential for functionalization at the ester end of the butenoate scaffold. The this compound ligand itself is a component of some palladium complexes used in catalysis. vulcanchem.com
Table 5: Cross-Coupling Reactions of But-3-enoic Acid Derivatives
| Substrate | Coupling Partner | Catalyst | Product |
| 3-Iodobut-3-enoic acid | Organozinc compound | PdCl2(MeCN)2 | 3-Substituted but-3-enoic acid |
| 3-Iodobut-3-enoic acid | Organotin compound | PdCl2(MeCN)2 | 3-Substituted but-3-enoic acid |
Reductions and Oxidations of this compound Functional Groups
The this compound scaffold contains two primary functional groups amenable to reduction and oxidation: the carbon-carbon double bond and the ester moiety. The reactivity of each site allows for selective transformations depending on the choice of reagents and reaction conditions.
Reductions Reduction reactions of this compound can target either the alkene or the ester functional group. Powerful, non-selective reducing agents will typically reduce both functionalities, while milder or more specific reagents can achieve selective reduction of one group over the other.
Ester Reduction: The ester group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation, yielding but-3-en-1-ol. harvard.edu Less reactive hydride reagents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters but will reduce aldehydes and ketones. fiveable.me Lithium borohydride (LiBH₄) offers a degree of selectivity, as it can reduce esters to alcohols in the presence of functional groups like carboxylic acids and tertiary amides. harvard.edu
Alkene Reduction: The carbon-carbon double bond is readily reduced to a single bond through catalytic hydrogenation. fiveable.me This process typically involves reacting the this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the corresponding saturated ester, butyl butanoate.
Complete Reduction: The use of a strong reducing agent like lithium aluminum hydride will often lead to the reduction of both the ester and the alkene, particularly under forcing conditions, resulting in butan-1-ol.
Oxidations Oxidation reactions primarily target the electron-rich carbon-carbon double bond. libretexts.org
Epoxidation: The double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de This reaction forms an oxirane ring at the 3,4-position of the this compound backbone.
Dihydroxylation: The alkene can be converted to a 1,2-diol. This can be achieved using osmium tetroxide (OsO₄), which typically results in a syn-dihydroxylation, or potassium permanganate (B83412) (KMnO₄). libretexts.org While effective, KMnO₄ is a very strong oxidizing agent and can sometimes lead to oxidative cleavage of the bond. libretexts.org
Oxidative Cleavage: Stronger oxidizing conditions, such as ozonolysis (treatment with ozone, O₃, followed by a workup step), will cleave the double bond entirely. libretexts.org For a terminal alkene like that in this compound, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would yield an aldehyde and formaldehyde. An oxidative workup would yield a carboxylic acid and carbon dioxide.
| Transformation | Functional Group Targeted | Reagent(s) | Product |
|---|---|---|---|
| Ester Reduction | Ester | Lithium aluminum hydride (LiAlH₄) | But-3-en-1-ol |
| Alkene Reduction | Alkene | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Butyl Butanoate |
| Epoxidation | Alkene | meta-Chloroperoxybenzoic acid (m-CPBA) | Butyl 3,4-epoxybutanoate |
| Syn-Dihydroxylation | Alkene | 1. Osmium tetroxide (OsO₄) 2. NaHSO₃/H₂O | Butyl 3,4-dihydroxybutanoate |
| Oxidative Cleavage | Alkene | 1. Ozone (O₃) 2. Dimethyl sulfide (B99878) ((CH₃)₂S) | Butyl 3-oxopropanoate (B1240783) and Formaldehyde |
Transesterification and Hydrolysis Mechanisms of the this compound Ester Linkage
The ester linkage in this compound is susceptible to nucleophilic attack, leading to transesterification or hydrolysis. These reactions can be catalyzed by either acid or base, each proceeding through a distinct mechanism. masterorganicchemistry.comsolubilityofthings.com
Transesterification Transesterification is the process of converting one ester to another by exchanging the alkoxy group. libretexts.orgpearson.com This is typically achieved by reacting the this compound with an alcohol in large excess to shift the equilibrium toward the products. libretexts.orglumenlearning.com
Acid-Catalyzed Transesterification: The reaction proceeds via a series of protonation and deprotonation steps. masterorganicchemistry.com First, the carbonyl oxygen of the this compound is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. libretexts.org The new alcohol then attacks this electrophilic carbon, forming a tetrahedral intermediate. After a proton transfer, the original alkoxy group is eliminated as an alcohol, and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the new ester. masterorganicchemistry.comlibretexts.org
Base-Catalyzed Transesterification: Under basic conditions, a strong nucleophile, typically an alkoxide, directly attacks the carbonyl carbon of the this compound. masterorganicchemistry.com This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the original alkoxy group to form the new ester. masterorganicchemistry.com
Hydrolysis Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. solubilityofthings.comchemguide.co.uk
Acid-Catalyzed Hydrolysis: The mechanism is the reverse of Fischer esterification. pressbooks.pub The carbonyl oxygen is protonated, followed by the nucleophilic attack of water to form a tetrahedral intermediate. chemistrysteps.comquora.com A proton is then transferred to the alkoxy group, making it a good leaving group (an alcohol). Elimination of the alcohol and subsequent deprotonation of the carbonyl yields but-3-enoic acid. pressbooks.pub For vinyl esters, the generally accepted mechanism involves a rate-determining proton transfer to the β-carbon of the vinyl group, followed by rapid hydration and decomposition of the resulting hemiacetal. researchgate.netcdnsciencepub.com
Base-Catalyzed Hydrolysis (Saponification): This reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then expels the alkoxide leaving group to form but-3-enoic acid. masterorganicchemistry.com In the basic medium, the carboxylic acid is immediately deprotonated by a hydroxide ion or the expelled alkoxide to form the carboxylate salt (this compound). chemistrysteps.com This final acid-base step is effectively irreversible and drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com
| Reaction Type | Catalyst | Key Steps | Nature of Reaction |
|---|---|---|---|
| Transesterification | Acid (e.g., H₂SO₄) | 1. Protonation of C=O 2. Nucleophilic attack by R'OH 3. Proton transfer 4. Elimination of ROH | Reversible libretexts.org |
| Transesterification | Base (e.g., R'O⁻) | 1. Nucleophilic attack by R'O⁻ 2. Elimination of RO⁻ | Reversible masterorganicchemistry.com |
| Hydrolysis | Acid (e.g., H₃O⁺) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of ROH | Reversible chemguide.co.uk |
| Hydrolysis (Saponification) | Base (e.g., OH⁻) | 1. Nucleophilic attack by OH⁻ 2. Elimination of RO⁻ 3. Deprotonation of carboxylic acid | Irreversible chemistrysteps.com |
Ene Reactions Involving this compound as an Ene or Enophile
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orginflibnet.ac.in The reaction results in the formation of a new sigma bond, the migration of the double bond in the ene component, and a 1,5-hydrogen shift. wikipedia.orgsapub.org this compound possesses the structural features to potentially act as either the ene or the enophile component, depending on the reaction partner.
This compound as an Ene: this compound has allylic hydrogens at the C-2 position, making it a suitable ene component. wikipedia.org In this role, it can react with a strong enophile, which is typically an electron-deficient species. libretexts.org For example, research has shown that methyl this compound can participate as the ene component in reactions with highly reactive enophiles like indane-1,2,3-trione. sci-hub.se The reaction is favored by electron-donating groups on the ene, though the ester group is electron-withdrawing. inflibnet.ac.in
This compound as an Enophile: The carbon-carbon double bond in this compound can act as the enophile. Enophiles are typically electron-deficient, a characteristic imparted to the this compound double bond by the adjacent electron-withdrawing ester functionality, although it is not a conjugated system. libretexts.org It can react with ene components that have electron-rich double bonds or readily transferable allylic hydrogens. The reaction can often be promoted by Lewis acids, which coordinate to the carbonyl oxygen of the ester, further increasing the electrophilicity of the double bond and lowering the reaction temperature. wikipedia.orginflibnet.ac.in
The dual reactivity of this compound allows for its versatile application in constructing more complex molecular architectures through carbon-carbon bond formation.
| Role of this compound | Reaction Partner | Description of Interaction | Potential Product Type |
|---|---|---|---|
| Ene | Strongly electron-deficient alkene/carbonyl (e.g., Indane-1,2,3-trione) sci-hub.se | The allylic hydrogen from C-2 of this compound is transferred to the enophile. The double bond shifts to the C-2/C-3 position. | A new C-C bond is formed at C-4 of the original this compound structure. |
| Enophile | Electron-rich alkene with an allylic hydrogen (e.g., Isobutylene) | The enophile (this compound) accepts the allylic hydrogen from the ene. The new C-C bond forms between the ene and C-4 of the this compound. | A substituted hexenoate derivative. |
Catalysis in But 3 Enoate Synthesis and Transformation
Homogeneous Catalysis in But-3-enoate Reactions
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the transformations of this compound. wikipedia.org This approach allows for high catalyst activity and selectivity under often mild reaction conditions.
Transition metal complexes are powerful tools for the functionalization of the olefinic bond in this compound and related unsaturated acids. Hydroformylation, the addition of a formyl group and a hydrogen atom across the double bond, is a prominent example. acs.org
Researchers have designed sophisticated phosphine (B1218219) ligands to control the regioselectivity of the hydroformylation of β,γ-unsaturated carboxylic acids like but-3-enoic acid. nih.gov By creating monodentate phosphane ligands with a guanidine (B92328) receptor unit, a supramolecular interaction with the carboxylate group of the substrate was achieved. This secondary interaction stabilizes the transition state, leading to excellent control over the reaction's outcome. nih.gov For but-3-enoic acid, this strategy resulted in a linear-to-branched (l/b) regioselectivity of up to 41, favoring the formation of the linear aldehyde. nih.govacs.orgresearchgate.net
Further refinement of this concept led to the development of the ligand OrthoDIMphos. d-nb.info This ligand was specifically designed for the highly regioselective hydroformylation of 3-butenoic acid. d-nb.info The catalyst system based on OrthoDIMphos demonstrated a remarkable linear-to-branched selectivity of up to 84. d-nb.info Molecular modeling studies revealed that the distance between the ligand's binding site and the rhodium center is optimized for the precise binding of the this compound substrate. d-nb.info
The hydroformylation of this compound derivatives is a key step in the synthesis of various valuable chemicals. For instance, the methoxycarbonylation of butadiene can produce methyl 3-pentenoate, which can then be isomerized and hydroformylated to yield methyl 5-formylvalerate, a precursor to caprolactam. rsc.org
The following table summarizes key findings in the transition metal-catalyzed hydroformylation of but-3-enoic acid:
| Catalyst System | Ligand | Key Feature | Regioselectivity (l/b) | Reference |
| Rhodium-based | Monodentate phosphane with guanidine receptor | Supramolecular substrate-ligand interaction | Up to 41 | nih.gov |
| Rhodium-based | OrthoDIMphos | Optimized binding pocket for 3-butenoic acid | Up to 84 | d-nb.info |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for stereoselective transformations. cardiff.ac.ukbeilstein-journals.org In the context of this compound and related butenolides, organocatalysts can activate the substrate in a way that allows for the formation of specific stereoisomers. researchgate.net
While direct organocatalytic transformations of this compound itself are less commonly reported, the principles of organocatalysis are broadly applicable to β,γ-unsaturated carbonyl compounds. cardiff.ac.uk For example, chiral secondary amines can react with α,β-unsaturated aldehydes to form iminium ions, which then undergo stereoselective reactions. dokumen.pub Similarly, enamine catalysis can be used for the α-functionalization of carbonyl compounds. cardiff.ac.uk These activation modes could potentially be applied to this compound derivatives to achieve stereoselective additions to the double bond or reactions at the α-carbon.
Research in the broader field of asymmetric organocatalysis has demonstrated the ability to control the stereochemistry of various transformations, including Michael additions and cycloadditions, on substrates with similar structural motifs to this compound. researchgate.netdokumen.pub
Transition Metal Catalysis for Olefin Functionalization (e.g., Hydroformylation, Hydroamination)
Heterogeneous Catalysis for Sustainable this compound Production and Reactions
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling, contributing to more sustainable chemical processes. While specific examples directly involving this compound are not extensively detailed in the provided search results, the principles of heterogeneous catalysis are highly relevant to its production and subsequent reactions.
For instance, the production of precursors to this compound, such as through the dehydration of biomass-derived molecules, can be effectively carried out using solid acid or base catalysts. These catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste.
Similarly, the hydrogenation or oxidation of this compound could be performed using supported metal catalysts, where a catalytically active metal is dispersed on a high-surface-area solid support. This approach combines the reactivity of the metal with the practical benefits of a heterogeneous system.
Biocatalysis and Enzyme-Mediated Transformations of this compound
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative for the transformation of this compound and its derivatives.
Plant cell cultures, such as those of Daucus carota (carrot), have been successfully used for the highly enantioselective reduction of 4-aryl-2-oxo-but-3-enoic acid esters. researchgate.net This process yields the corresponding 4-aryl-2-hydroxy-but-3-enoic acid esters with excellent enantiomeric excess (92-99% ee) and complete conversion. researchgate.net The reaction proceeds under mild, environmentally friendly conditions in an aqueous medium. researchgate.net
Yeast, such as Candida parapsilosis, has also been employed as an efficient biocatalyst for the deracemization of (3E)-alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates. researchgate.net This process results in the formation of a single enantiomer with high enantiomeric excess (up to >99% ee) and good isolated yields (up to 79%). researchgate.net
These examples highlight the potential of biocatalysis to produce chiral building blocks from this compound derivatives with high precision, which is often challenging to achieve with traditional chemical methods. The mild reaction conditions and use of renewable resources make biocatalysis a particularly attractive approach for sustainable chemistry.
The following table summarizes key findings in the biocatalytic transformations of this compound derivatives:
| Biocatalyst | Substrate | Transformation | Key Outcome | Reference |
| Daucus carota (plant cell culture) | 4-aryl-2-oxo-but-3-enoic acid esters | Enantioselective reduction | 92-99% ee, 100% conversion | researchgate.net |
| Candida parapsilosis (yeast) | (3E)-alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates | Deracemization | Up to >99% ee, up to 79% yield | researchgate.net |
Computational and Theoretical Investigations of But 3 Enoate
Quantum Chemical Calculations (DFT) on But-3-enoate Electronic Structure and Reactivity
Quantum chemical calculations, especially those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of this compound. DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. ajchem-a.commdpi.com
Methodologies such as the B3LYP functional combined with basis sets like 6-311+G(2d,3p) or 6-311++G(d,p) are commonly employed to optimize the molecular geometry of butenoate structures and to calculate their electronic properties. ajchem-a.comkoyauniversity.org Key aspects of this compound's electronic structure and reactivity are investigated through several analyses:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. ut.ac.irnih.govmdpi.com For this compound, the HOMO is expected to be localized around the C=C double bond (π orbital), making it susceptible to electrophilic attack, while the LUMO would be the corresponding π* antibonding orbital.
Molecular Electrostatic Potential (MEP): MEP surfaces map the electrostatic potential onto the electron density surface of the molecule. ajchem-a.com This visualization helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, negative potential is expected around the carboxyl oxygen atoms and the π-system of the double bond.
Global Reactivity Descriptors: Derived from FMO energies, these descriptors quantify reactivity. Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) provide a quantitative measure of a molecule's stability and reactivity. ajchem-a.commdpi.com
These computational tools collectively provide a detailed picture of this compound's electronic landscape, explaining its behavior in chemical reactions. For instance, in a study of a Diels-Alder reaction involving but-3-en-2-one (B6265698), a structurally similar compound, analysis of global reactivity indices indicated that the molecule acts as an electron-deficient reactant, with charge transfer occurring from the diene to the butenone. koyauniversity.org
| Computational Method/Analysis | Purpose | Information Gained for this compound | Reference |
|---|---|---|---|
| DFT (e.g., B3LYP functional) | Geometry optimization and electronic structure calculation. | Provides the most stable 3D structure and its electronic energy. | ajchem-a.comut.ac.ir |
| Frontier Molecular Orbital (FMO) Analysis | To assess kinetic stability and reactivity sites. | Identifies HOMO (electron-donating site, C=C bond) and LUMO (electron-accepting site); the energy gap indicates reactivity. | ajchem-a.commdpi.com |
| Molecular Electrostatic Potential (MEP) | To visualize charge distribution and predict sites for electrophilic/nucleophilic attack. | Shows electron-rich areas (oxygens, π-bond) and electron-poor areas. | ajchem-a.com |
| Global Reactivity Descriptors | To quantify overall reactivity. | Calculates values for electronegativity, chemical hardness, and softness. | mdpi.com |
Molecular Dynamics Simulations of this compound in Reaction Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a "movie" of molecular behavior, offering insights into the dynamics of chemical processes, conformational changes, and interactions with surrounding molecules like solvents or reactants. wustl.edunih.gov
For this compound, MD simulations can be applied to understand its behavior in various reaction environments:
Solvation Effects: Simulating this compound in a box of solvent molecules (e.g., water or ethanol) reveals how the solvent structure around the ester influences its conformational preferences and reactivity.
Reaction Dynamics: In the context of a specific reaction, such as polymerization or degradation, MD simulations can model the approach of reactants and the dynamic evolution of the system. google.com For example, ReaxFF, a reactive force field, can be used in MD simulations to model bond breaking and formation during processes like pyrolysis, tracking the evolution of decomposition products over time. mdpi.com A simulation of the pyrolysis of poly(oxymethylene) dimethyl ethers (PODEn), for instance, identified the primary bond dissociation events and the subsequent reactions of the resulting fragments. mdpi.com
Conformational Sampling: this compound has rotational freedom around its single bonds. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them, which is crucial for understanding its average structure and how it fits into enzyme active sites or interacts with other molecules.
While classical MD simulations using force fields are powerful for studying large systems over longer timescales (nanoseconds to microseconds), they cannot typically model the electronic changes involved in a chemical reaction. wustl.edu For this, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In a QM/MM simulation, the reacting core of the system (e.g., the this compound and the atoms of a reactant it is directly interacting with) is treated with quantum chemical methods (QM), while the surrounding environment (e.g., solvent) is treated with classical mechanics (MM). This hybrid approach allows for the study of reaction dynamics in complex, realistic environments.
| Simulation Type | Focus | Example Application for this compound | Reference |
|---|---|---|---|
| Classical MD | Conformational analysis and solvation. | Determining preferred shapes of this compound in water and how water molecules arrange around it. | nih.gov |
| Reactive MD (e.g., ReaxFF) | Modeling chemical reactions like pyrolysis or oxidation. | Simulating the high-temperature degradation of ethyl this compound to identify primary decomposition pathways. | google.commdpi.com |
| QM/MM | Simulating a chemical reaction in a complex environment (e.g., in an enzyme). | Studying the mechanism of an enzyme-catalyzed reaction involving this compound, with the active site treated by QM. | wustl.edu |
Prediction of this compound Reaction Mechanisms and Transition States
A primary goal of computational chemistry is to elucidate the detailed step-by-step pathway, or mechanism, of a chemical reaction. This involves identifying all relevant intermediates and, crucially, the high-energy transition states that connect them. smu.edu The transition state represents the energy peak along the reaction coordinate—the point of no return—and its energy determines the activation energy and, therefore, the rate of the reaction. mit.eduims.ac.jp
For reactions involving this compound, such as additions to the double bond, cycloadditions, or ester hydrolysis, computational methods can predict the most likely mechanism:
Mapping the Potential Energy Surface (PES): The first step is to locate the minimum-energy structures of the reactants and products on the PES using geometry optimization methods. smu.edu
Locating Transition States (TS): Various algorithms are used to find the saddle point on the PES that corresponds to the transition state. Methods like the Nudged Elastic Band (NEB) or dimer methods are employed to find an approximate TS structure, which is then refined. ims.ac.jp A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. koyauniversity.org
Verifying the Reaction Path: Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. koyauniversity.orgsmu.edu This calculation traces the minimum energy path downhill from the TS to ensure that it connects the intended reactants and products, confirming that the TS belongs to the reaction of interest. koyauniversity.org
A computational study on the Diels-Alder reaction of but-3-en-2-one with a diene illustrates this process perfectly. koyauniversity.org Researchers used DFT (B3LYP-D3/6-311++G(d,p)) to locate the transition states for different possible approaches of the reactants. By comparing the calculated activation energies, they determined the most favorable reaction pathway and predicted the stereochemical outcome. The study showed that the reaction proceeds via a concerted mechanism and that the transition state leading to the trans product was lower in energy than the one leading to the cis product. koyauniversity.org Similar approaches can be applied to predict the mechanisms of various reactions of this compound, providing a level of detail that is often inaccessible through experiment alone.
Structure-Reactivity Relationship Studies of this compound Derivatives
Structure-Reactivity Relationship (SRR) studies aim to understand how changes in a molecule's structure affect its chemical reactivity or biological activity. Computational methods are exceptionally well-suited for these investigations, as they allow for systematic and controlled "in silico" modification of a parent structure like this compound and the subsequent calculation of its properties.
Key structural features of this compound and its derivatives that influence reactivity include:
Position of the Double Bond: The location of the C=C double bond is critical. This compound is a β,γ-unsaturated ester. Its isomer, but-2-enoate (crotonate), is an α,β-unsaturated ester. This difference is significant. The conjugated system in but-2-enoate makes its double bond and carbonyl carbon susceptible to nucleophilic conjugate addition (Michael reaction). nih.gov A study comparing the combustion of methyl non-2-enoate and methyl non-3-enoate found that the α,β-unsaturated ester exhibited significantly different combustion behavior, which was attributed to the unique reactivity of the conjugated system. rsc.org
Geometric Isomerism: The geometry around the double bond ((E) vs. (Z) isomers) can influence reaction rates and selectivity due to steric and electronic effects. For instance, in catalytic transformations, the accessibility of the double bond to the catalyst's active site may differ between isomers, leading to different product distributions.
Substitution: Adding substituents to the carbon backbone of this compound can drastically alter its reactivity. Electron-withdrawing groups would make the double bond more electrophilic, while electron-donating groups would make it more nucleophilic. Computational studies can quantify these effects by calculating how substituents modify the FMO energies and charge distribution of the molecule.
Biological Activity: In a biological context, SRR is often referred to as Structure-Activity Relationship (SAR). A study of sesquiterpene lactones demonstrated that the presence of an α,β-unsaturated enoate moiety was crucial for their antitrypanosomal activity. nih.gov The reactivity of this group as a Michael acceptor, allowing it to form covalent bonds with biological thiols, was identified as the basis for its bioactivity. nih.gov Although this compound is not an α,β-unsaturated ester, this principle highlights how the reactivity of the enoate function, which can be modeled computationally, is directly linked to a biological outcome.
By systematically modeling derivatives of this compound, researchers can build predictive models that link specific structural features to desired chemical or biological properties, guiding the design of new molecules for specific applications.
Emerging Research Frontiers and Future Directions for But 3 Enoate Chemistry
The but-3-enoate scaffold, characterized by its terminal double bond and ester functionality, is emerging as a versatile platform for chemical innovation. Researchers are actively exploring its potential in a variety of advanced applications, from sustainable manufacturing and materials science to the synthesis of complex chiral molecules. This article delves into the emerging research frontiers that are defining the future of this compound chemistry, focusing on its integration into next-generation process technologies, its role in bio-based chemical economies, and its application as a sophisticated molecular building block.
Q & A
Q. What validation criteria are essential for ensuring reproducibility in this compound studies?
- Methodological Answer :
- Report instrument calibration protocols (e.g., NMR shimming, HPLC column batch).
- Include positive/negative controls in all assays.
- Share raw data and code repositories (e.g., GitHub, Zenodo).
- Adopt the ARRIVE guidelines for experimental transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
